6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide 6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17342606
InChI: InChI=1S/C11H15ClN4O/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9/h2-3,8H,4-7H2,1H3,(H,13,17)
SMILES:
Molecular Formula: C11H15ClN4O
Molecular Weight: 254.71 g/mol

6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide

CAS No.:

Cat. No.: VC17342606

Molecular Formula: C11H15ClN4O

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide -

Specification

Molecular Formula C11H15ClN4O
Molecular Weight 254.71 g/mol
IUPAC Name 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide
Standard InChI InChI=1S/C11H15ClN4O/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9/h2-3,8H,4-7H2,1H3,(H,13,17)
Standard InChI Key DPWGQRVJZLPEOD-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide, reflects its core pyridazine ring substituted at the 6-position with chlorine and at the 3-position with a carboxamide group attached to a 1-methylpiperidine moiety. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₅ClN₄O
Molecular Weight254.71 g/mol
Canonical SMILESCN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl
PubChem Compound ID54595914

The pyridazine ring’s electron-deficient nature and the chloro substituent enhance reactivity, while the piperidine group introduces steric and electronic effects critical for target binding.

Spectroscopic and Computational Data

  • InChIKey: DPWGQRVJZLPEOD-UHFFFAOYSA-N

  • Standard InChI: InChI=1S/C₁₁H₁₅ClN₄O/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9/h2-3,8H,4-7H2,1H3,(H,13,17)

Quantum mechanical calculations predict a planar pyridazine ring with the piperidine group adopting a chair conformation, optimizing hydrophobic interactions in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols are proprietary, general synthesis involves:

  • Pyridazine Ring Formation: Cyclocondensation of hydrazine with a 1,4-dicarbonyl precursor.

  • Chlorination: Treatment with POCl₃ or SOCl₂ to introduce the 6-chloro substituent.

  • Amidation: Coupling of 6-chloropyridazine-3-carboxylic acid with 1-methylpiperidin-4-amine using carbodiimide reagents (e.g., DCC).

Critical Reaction Parameters:

  • Temperature: 0–25°C for amidation to prevent racemization.

  • Solvent: Dichloromethane or DMF for optimal solubility.

Reactivity Profile

The compound undergoes characteristic pyridazine reactions:

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionKOtBu, amines6-Amino-pyridazine derivatives
OxidationKMnO₄, acidic conditionsPyridazine N-oxide
ReductionLiAlH₄, etherPiperidine ring saturation

The chloro group’s lability enables diversification, while the carboxamide resists hydrolysis under physiological pH.

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
MCF-72.4PAK4 kinase inhibition
A5493.1Caspase-3/7 activation

PAK4 inhibition disrupts cytoskeletal dynamics and promotes apoptosis, while caspase activation indicates intrinsic pathway engagement .

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)Target Pathway
MRSA8–32Cell wall synthesis

The chloro-pyridazine moiety may interfere with penicillin-binding proteins (PBPs), mimicking β-lactam action.

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceActivity Trend
6-Chloro-N-(cyclopentyl)pyridazine-3-carboxamideCyclopentyl vs. piperidine2× lower PAK4 affinity
6-Chloro-N-(2-methoxyethyl)pyridazine-3-carboxamideEther vs. amineLoss of antimicrobial action

The 1-methylpiperidine group’s basicity enhances membrane permeability and target engagement versus bulkier substituents .

Analytical and Pharmacokinetic Profiling

Analytical Methods

  • HPLC: C18 column, 60:40 acetonitrile/water, retention time = 6.2 min.

  • Mass Spec: [M+H]⁺ = 255.71 m/z, fragment ions at 154 (pyridazine-Cl) and 100 (piperidine).

ADME Properties

ParameterValue
LogP1.8 (predicted)
Plasma Protein Binding89% (human serum albumin)
Half-life (in vivo)4.7 h (murine model)

Moderate lipophilicity balances blood-brain barrier penetration and renal clearance.

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